Glutaminase C-IN-1

Descripción

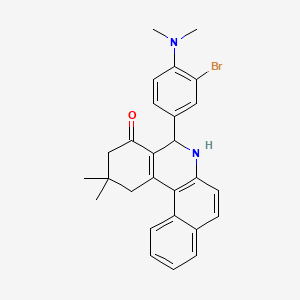

structure in first source

Propiedades

IUPAC Name |

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFRRJQWRZFDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389215 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311795-38-7 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glutaminase C-IN-1 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Glutaminase C-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also widely known as Compound 968, is a potent, cell-permeable, and reversible allosteric inhibitor of Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1).[1][2] In many cancer cells, a metabolic shift known as the "Warburg effect" leads to an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction."[2][3] GAC is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[3][4] This process provides cancer cells with essential metabolic intermediates for the TCA cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[5][6] Consequently, GAC has emerged as a significant therapeutic target. This compound selectively inhibits the growth of cancer cells by disrupting their glutamine metabolism, showing minimal effect on their normal counterparts.[1][5][7] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols for this compound.

Core Mechanism of Action

This compound functions as an allosteric inhibitor, meaning it binds to a site on the GAC enzyme distinct from the glutamine-binding active site.[1][4] Kinetic studies have confirmed that the inhibitor does not compete with the substrate, glutamine.[4] The binding site is believed to be a pocket formed at the interface where GAC monomers come together to form dimers and tetramers.[3][4]

The activation of GAC involves a conformational change from an inactive dimer to an active tetramer.[4] this compound preferentially binds to the monomeric or dimeric state of GAC, effectively trapping the enzyme in an inactive conformation and preventing the formation of the active tetramer.[1][3] This inhibition of GAC blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways crucial for cancer cell proliferation and survival.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified both biochemically against the isolated enzyme and in various cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference(s) |

| Biochemical IC₅₀ | Glutaminase C (GAC) | ~2.5 µM | [1] |

| Cellular IC₅₀ | HEY (Ovarian Cancer) | 8.9 ± 1.1 µM | [5] |

| SKOV3 (Ovarian Cancer) | 29.1 ± 4.1 µM | [5] | |

| IGROV1 (Ovarian Cancer) | 3.5 ± 1.15 µM | [5] | |

| Ishikawa (Endometrial Cancer) | ~25 µM | [7] | |

| Hec-1B (Endometrial Cancer) | ~25 µM | [7] | |

| MDA-MB231 (Breast Cancer) | ≤ 10 µM | [2] | |

| SKBR3 (Breast Cancer) | ≤ 10 µM | [2] | |

| In Vivo Dosage | Mouse Xenograft Model (P-493 B) | 200 µ g/injection (i.p.) | [8] |

Cellular and Signaling Consequences

Inhibition of GAC by this compound initiates a cascade of cellular events stemming from metabolic disruption. This primarily affects cancer cells that are highly dependent on glutamine.

-

Metabolic Stress and ROS Production: By blocking glutaminolysis, the inhibitor depletes the intracellular pool of glutamate. This impairs the synthesis of glutathione (GSH), a major cellular antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[7]

-

Cell Cycle Arrest: Treatment with this compound induces G1 phase cell cycle arrest in cancer cells. This is often accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27 and a decrease in cyclins such as Cyclin D1.[5][7]

-

Induction of Apoptosis: The accumulation of metabolic and oxidative stress ultimately triggers programmed cell death, or apoptosis. This is evidenced by increased Annexin-V staining in treated cells.[5][7]

-

Modulation of Signaling Pathways: The metabolic reprogramming caused by GAC inhibition impacts key oncogenic signaling pathways. The mTOR pathway, a central regulator of cell growth and metabolism, is often inhibited.[5][7] Additionally, ER stress pathways can be activated, indicated by the upregulation of markers like BiP and PERK.[5] The inhibitor's action is particularly relevant in cancers driven by oncogenes like c-Myc and Rho GTPases , which are known to upregulate glutaminase expression and drive glutamine addiction.[5]

Experimental Protocols

Glutaminase Activity Assay (Coupled Enzyme Assay)

This protocol measures the enzymatic activity of GAC by quantifying its product, glutamate.

-

Principle: GAC converts glutamine to glutamate. In a coupled reaction, glutamate dehydrogenase (GDH) uses glutamate and NAD⁺ to produce α-ketoglutarate and NADH. The increase in NADH is measured by absorbance at 340 nm.[9]

-

Materials:

-

Recombinant human GAC protein

-

This compound (dissolved in DMSO)

-

L-Glutamine solution

-

Assay Buffer: 65 mM Tris-acetate, 0.25 mM EDTA, pH 8.6

-

Initiation Buffer: 150 mM Potassium Phosphate (KPᵢ)

-

Quenching Solution: 2.4 M Hydrochloric Acid (HCl)

-

GDH Reaction Mix: 130 mM Tris-HCl (pH 9.4), 1.79 mM β-NAD⁺, 7.5 units/mL GDH, 2% hydrazine monohydrate

-

-

Procedure:

-

Prepare the GAC reaction mixture in a microplate well by combining 50 nM recombinant GAC, 20 mM glutamine, and the desired concentration of this compound in Assay Buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 2%).

-

Initiate the reaction by adding the Initiation Buffer (150 mM KPᵢ).

-

Incubate at room temperature for 10 minutes.

-

Stop the reaction by adding the Quenching Solution.

-

In a separate plate, add the GDH Reaction Mix.

-

Transfer an aliquot of the quenched GAC reaction to the plate containing the GDH Reaction Mix.

-

Incubate at room temperature for 1 hour.

-

Measure the absorbance at 340 nm using a plate reader.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic function.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | Sigma-Aldrich [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Glutaminase C-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C-IN-1, also known as Compound 968, is a potent and specific allosteric inhibitor of Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1).[1][2][3] In the landscape of cancer metabolism, many tumor cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction."[4][5] GAC is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the hydrolysis of glutamine to glutamate.[5][6] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as precursors for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[7] By inhibiting GAC, this compound disrupts these vital metabolic pathways, leading to reduced cancer cell growth and proliferation.[1][8] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor, meaning it binds to a site on the GAC enzyme that is distinct from the active site where glutamine binds.[1][6] This binding event induces a conformational change in the enzyme, locking it in an inactive state. Specifically, this compound and its analogs, such as BPTES, bind at the interface between two dimers of the GAC tetramer.[5][6] This interaction stabilizes an inactive tetrameric conformation of the enzyme, thereby preventing the catalytic hydrolysis of glutamine.[4][9]

The signaling pathways that regulate GAC activity are complex and are often hijacked by cancer cells. Notably, Rho GTPases, a family of small signaling G proteins, have been shown to upregulate GAC activity, contributing to oncogenic transformation.[10][11] this compound has been demonstrated to block this Rho GTPase-dependent metabolic reprogramming, highlighting its potential to target specific oncogenic signaling pathways.[11] Furthermore, in some cancer types, such as non-small cell lung cancer, this compound has been shown to inhibit the EGFR/ERK signaling pathway.[12]

Quantitative Data

The inhibitory activity of this compound (Compound 968) has been quantified in various cancer cell lines. The following tables summarize key quantitative data from published studies.

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| Ovarian Cancer (HEY) | MTT Assay | Dose-dependent | Inhibition of cell proliferation | [1] |

| Ovarian Cancer (ES2, A2780CP, OVCA433, SKOV-3) | XTT Assay | 10 | Inhibition of cell proliferation after 3 days | [8] |

| Hepatocellular Carcinoma (LM3) | Glutaminase Activity Assay | 20 | ~40% decrease in glutaminase activity | [13] |

| Non-Small Cell Lung Cancer (H1299, H292) | Cell Growth Assay | 10 | Inhibition of cell proliferation and migration | [12] |

| Endometrial Cancer (Ishikawa, HEC-1B) | Cell Proliferation Assay | Dose-dependent | Inhibition of cell growth | [14] |

| Inhibitor | Target | IC50 Value | Reference |

| BPTES | GAC | ~371 nM | [5] |

| UPGL00004 | GAC | 29 nM | [4] |

| CB-839 | GAC | ~30 nM | [4] |

Note: Direct IC50 values for this compound (Compound 968) are not consistently reported across the literature, with many studies focusing on its effects at specific concentrations. Its potency is often compared to other well-characterized GAC inhibitors like BPTES and CB-839.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 5, 10, 25, 40 µM) or a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[8]

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[14] The absorbance is proportional to the number of viable cells.

Glutaminase Activity Assay

Objective: To measure the enzymatic activity of GAC in cells treated with this compound.

Methodology:

-

Treat cancer cells with this compound or a vehicle control for a specified time.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

Incubate a specific amount of cell lysate with a reaction buffer containing glutamine at 37°C.[13]

-

The reaction can be coupled to a secondary enzyme, such as glutamate dehydrogenase (GDH), which converts the product glutamate to α-ketoglutarate and reduces NAD+ to NADH.

-

Monitor the increase in NADH absorbance at 340 nm using a spectrophotometer to determine glutaminase activity.[13]

Apoptosis Assay (Annexin V Staining)

Objective: To assess the induction of apoptosis in cancer cells following treatment with this compound.

Methodology:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.[1]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[1]

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Signaling pathways influencing and inhibited by this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers that are dependent on glutamine metabolism. Its specific, allosteric inhibition of GAC provides a targeted approach to disrupt cancer cell proliferation and survival. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. Further investigation into the in vivo efficacy and potential combination therapies with this compound will be crucial in realizing its full therapeutic potential.

References

- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of RhoA and RhoC upon the sensitivity of prostate cancer cells to glutamine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Active Glutaminase C Self-assembles into a Supratetrameric Oligomer That Can Be Disrupted by an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sweetening of glutamine metabolism in cancer cells by Rho GTPases through convergence of multiple oncogenic signaling pathways - Dorai - Translational Cancer Research [tcr.amegroups.org]

- 11. Rho GTPases and their roles in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]

- 14. scispace.com [scispace.com]

The Allosteric Glutaminase C Inhibitor C-IN-1: A Technical Guide to its Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Glutaminase C-IN-1 (C-IN-1), also known as compound 968. C-IN-1 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism. This document details the experimental protocols for its synthesis and evaluation, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Mechanism of Action

C-IN-1 was identified as a small molecule inhibitor of GAC that selectively impairs the growth of cancer cells with minimal effects on their normal counterparts[1]. It functions as a reversible, allosteric inhibitor of mitochondrial glutaminase[2]. The primary mechanism of action of C-IN-1 involves its preferential binding to the monomeric state of GAC[2]. This interaction prevents the dimer-to-tetramer transition that is essential for the enzyme's catalytic activity. By locking GAC in its inactive state, C-IN-1 effectively blocks glutaminolysis, the process of converting glutamine to glutamate, which is a critical metabolic pathway for many cancer cells to fuel the tricarboxylic acid (TCA) cycle and support anabolic processes[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for C-IN-1, including its inhibitory activity against recombinant GAC and its anti-proliferative effects on various cancer cell lines, as well as its in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of C-IN-1

| Target/Cell Line | Assay Type | IC50 | Reference |

| Recombinant GAC | Enzymatic Assay | 9.3 µM | [4] |

| NIH 3T3 (Dbl transformed) | Cell Proliferation | ≤ 10 µM | [2] |

| SKBR3 (Breast Cancer) | Cell Proliferation | ≤ 10 µM | [2] |

| MDA-MB-231 (Breast Cancer) | Cell Proliferation | ≤ 10 µM | [2] |

| Ishikawa (Endometrial Cancer) | Cell Proliferation | 25 µM | [5] |

| Hec-1B (Endometrial Cancer) | Cell Proliferation | 25 µM | [5] |

| HEY (Ovarian Cancer) | Cell Proliferation | Dose-dependent inhibition | [6] |

| SKOV3 (Ovarian Cancer) | Cell Proliferation | Dose-dependent inhibition | [6] |

| IGROV-1 (Ovarian Cancer) | Cell Proliferation | Dose-dependent inhibition | [6] |

Table 2: In Vivo Efficacy of C-IN-1

| Mouse Model | Treatment | Outcome | Reference |

| P-493 B-cell lymphoma xenograft | 200 µ g/mouse , i.p., daily for 12 days | ~50% reduction in tumor size | [1][2] |

| Endometrial cancer xenograft | Not specified | Inhibition of tumor growth | [5] |

Synthesis of this compound

The synthesis of C-IN-1 (5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) can be achieved through a multi-step process as inferred from the synthesis of its analogs. The general strategy involves the construction of the dibenzophenanthridinone scaffold followed by the introduction of the substituted phenyl ring.

Disclaimer: The following is a generalized protocol based on available information for analogous compounds and may require optimization.

Step 1: Synthesis of the Tetrahydrobenzo[a]phenanthridinone Core

A plausible synthetic route to the core structure involves a condensation reaction between a suitably substituted naphthalene derivative and a cyclic β-diketone or its equivalent, followed by cyclization and aromatization steps.

Step 2: Functionalization with the Substituted Phenyl Group

The final step involves the coupling of the 3-bromo-4-(dimethylamino)phenyl moiety to the core structure. This can be achieved through various cross-coupling reactions, such as a Suzuki or Buchwald-Hartwig amination reaction, with the appropriate functionalized precursors.

For a detailed, step-by-step protocol, it is recommended to consult the supplementary materials of the primary literature describing the synthesis of C-IN-1 and its analogs[7][8].

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of C-IN-1.

Glutaminase Activity Assay

This assay measures the enzymatic activity of GAC by quantifying the production of glutamate.

Materials:

-

Recombinant GAC enzyme

-

L-glutamine solution

-

Tris-HCl buffer (pH 8.5)

-

Inorganic phosphate (Pi) solution

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, and NAD+.

-

Add the recombinant GAC enzyme to the reaction mixture.

-

To measure the effect of C-IN-1, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.

-

Initiate the reaction by adding inorganic phosphate to activate the enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and add glutamate dehydrogenase.

-

Measure the rate of NADH production by monitoring the increase in absorbance at 340 nm.

-

Calculate the enzyme activity and the IC50 value for the inhibitor.

FRET-Based Assay for GAC Oligomerization

This assay is used to monitor the dimer-to-tetramer transition of GAC, which is crucial for its activation.

Materials:

-

GAC protein labeled with a FRET donor (e.g., CFP)

-

GAC protein labeled with a FRET acceptor (e.g., YFP)

-

Tris-HCl buffer (pH 8.5)

-

Inorganic phosphate (Pi) solution

-

C-IN-1 solution

-

Fluorometer capable of measuring FRET

Procedure:

-

Mix equimolar concentrations of CFP-GAC and YFP-GAC in Tris-HCl buffer.

-

Measure the baseline FRET signal.

-

To assess the effect of C-IN-1, add varying concentrations of the inhibitor to the protein mixture and incubate.

-

Induce tetramerization by adding inorganic phosphate.

-

Measure the change in the FRET signal over time. An increase in FRET indicates the formation of tetramers.

-

Analyze the data to determine how C-IN-1 affects the rate and extent of GAC tetramerization.

Fluorescence-Based Direct Binding Assay

This assay directly measures the binding of C-IN-1 to GAC by monitoring the quenching of intrinsic tryptophan fluorescence.

Materials:

-

Wild-type or mutant GAC protein (containing tryptophan residues)

-

Tris-HCl buffer (pH 8.5)

-

C-IN-1 solution

-

Fluorometer

Procedure:

-

Prepare a solution of GAC protein in Tris-HCl buffer.

-

Measure the intrinsic tryptophan fluorescence of the protein (excitation ~295 nm, emission ~340 nm).

-

Titrate the GAC solution with increasing concentrations of C-IN-1.

-

After each addition, allow the system to reach equilibrium and measure the fluorescence intensity.

-

A decrease in fluorescence intensity (quenching) indicates the binding of C-IN-1 to GAC.

-

Plot the change in fluorescence as a function of the inhibitor concentration to determine the binding affinity (Kd).

Signaling Pathways and Experimental Workflows

The activity of GAC is regulated by several key oncogenic signaling pathways. Understanding these connections is crucial for the development of targeted cancer therapies.

Signaling Pathways Regulating GAC

Caption: Signaling pathways regulating GAC and the inhibitory action of C-IN-1.

Experimental Workflow for C-IN-1 Evaluation

Caption: Experimental workflow for the synthesis and evaluation of C-IN-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Dibenzophenanthridines as inhibitors of glutaminase C and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Glutaminase C-IN-1: A Deep Dive into its Impact on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is frequently upregulated in various cancers is glutaminolysis, the process of converting glutamine into glutamate and subsequently into other key metabolites. Glutaminase C (GAC), a splice variant of kidney-type glutaminase (GLS1), is the rate-limiting enzyme in this pathway and has emerged as a promising therapeutic target. Glutaminase C-IN-1, also known as Compound 968, is a cell-permeable, allosteric inhibitor of GAC that has demonstrated significant anti-tumor activity by disrupting cancer cell metabolism. This technical guide provides a comprehensive overview of the effects of this compound on cancer cell metabolism, including quantitative data, detailed experimental protocols, and an exploration of the affected signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound (Compound 968) on cancer cell proliferation and GAC activity have been quantified across various cancer cell lines. The following tables summarize the key data points.

Table 1: IC50 Values of this compound for Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEY | Ovarian Cancer | 8.9 ± 1.1 | [1] |

| SKOV3 | Ovarian Cancer | 29.1 ± 4.1 | [1] |

| IGROV-1 | Ovarian Cancer | 3.5 ± 1.15 | [1] |

| Ishikawa | Endometrial Cancer | ~25 | [2] |

| Hec-1B | Endometrial Cancer | ~25 | [2] |

| MDA-MB-231 | Breast Cancer | ≤ 10 | |

| Hs578T | Breast Cancer | Not specified | [3] |

| T-47D | Breast Cancer | Not specified | [3] |

| MDA-MB-361 | Breast Cancer | Not specified | [3] |

| NIH3T3 (transformed) | Fibroblasts | ≤ 10 |

Table 2: IC50 Values of this compound for GAC Enzymatic Activity

| Enzyme Source | IC50 (µM) | Reference |

| Recombinant GAC | ~2.5 | [3] |

| Recombinant GAC | 9.3 | [4] |

Mechanism of Action and Metabolic Effects

This compound acts as a reversible, allosteric inhibitor of Glutaminase C.[3] It preferentially binds to the inactive monomeric state of GAC, preventing its transition to the active tetrameric form.[5][6] This inhibition of GAC activity leads to a significant reduction in glutaminolysis, the metabolic pathway that converts glutamine to glutamate.[5]

The key metabolic consequences of GAC inhibition by this compound include:

-

Reduced Glutamate and α-Ketoglutarate Production: By blocking the first step of glutaminolysis, this compound decreases the intracellular pools of glutamate and its downstream product, α-ketoglutarate, a critical intermediate in the TCA cycle.[1]

-

Induction of Oxidative Stress: Inhibition of glutamine metabolism can lead to an increase in reactive oxygen species (ROS) production.[1][2] This is attributed to the disruption of the production of glutathione, a major antioxidant, which is dependent on glutamate.

-

Cell Cycle Arrest: Treatment with this compound has been shown to induce G1 phase cell cycle arrest in ovarian and endometrial cancer cells.[1][2] This is accompanied by the downregulation of key cell cycle proteins such as CDK4 and cyclin D1, and the upregulation of cell cycle inhibitors p21 and p27.[1][2]

-

Induction of Apoptosis: The compound induces apoptosis in various cancer cell lines, as evidenced by increased Annexin V staining and decreased expression of the anti-apoptotic protein MCL-1.[1][2]

-

Cellular Stress: Treatment with this compound leads to cellular stress, indicated by the increased expression of endoplasmic reticulum stress markers such as Calnexin, BiP, and PERK.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

Inhibition of AKT/mTOR/S6 Signaling

In endometrial cancer cells, this compound has been shown to inhibit the AKT/mTOR/S6 signaling pathway.[2][7][8] This is evidenced by a dose-dependent decrease in the phosphorylation of AKT (at Ser473) and the ribosomal protein S6.[2][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition contributes significantly to the anti-tumor effects of this compound.

References

- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glutaminase C-IN-1 in Combating Glutamine Addiction in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Many cancer cells exhibit a metabolic reprogramming known as "glutamine addiction," a heightened dependence on the amino acid glutamine for survival and proliferation.[1][2][3] This dependency presents a promising therapeutic window. The mitochondrial enzyme Glutaminase C (GAC), a splice variant of GLS1, is a critical gatekeeper in glutamine metabolism, catalyzing the conversion of glutamine to glutamate.[4][5][6] Its upregulation is a hallmark of various aggressive cancers.[5][6] Glutaminase C-IN-1 (also known as Compound 968) is a potent, allosteric inhibitor of GAC that selectively targets cancer cell growth by disrupting glutaminolysis, with minimal effects on normal cells.[4][7][8][9] This technical guide provides an in-depth overview of the mechanism of C-IN-1, its effects on cancer cell biology, relevant quantitative data, and detailed experimental protocols for its evaluation.

Introduction: The Phenomenon of Glutamine Addiction

Cancer cells undergo profound metabolic shifts to fuel rapid proliferation, a phenomenon that includes the well-known Warburg effect.[5][10] Beyond glucose, many tumors become "addicted" to glutamine, the most abundant amino acid in the blood.[1][2] This addiction is not merely for nitrogen donation in nucleotide synthesis but is crucial for:

-

Anaplerosis: Replenishing the tricarboxylic acid (TCA) cycle with intermediates like α-ketoglutarate to support energy production and biosynthesis.[1][6][11]

-

Redox Homeostasis: Producing glutathione (GSH), a primary antioxidant, to combat oxidative stress.[2][11]

-

Signaling Pathway Activation: Maintaining the activation of key growth regulators like the mTOR kinase.[1][2]

The enzyme Glutaminase C (GAC) is pivotal in this process, hydrolyzing glutamine to glutamate, which is then converted to α-ketoglutarate.[4][5][10] The overexpression of GAC in many cancer types, including breast, lung, and brain tumors, makes it a compelling target for therapeutic intervention.[5]

This compound: An Allosteric Inhibitor

This compound (Compound 968) is a small molecule that functions as an allosteric inhibitor of GAC.[7][8][9][12] Unlike competitive inhibitors that bind to the active site, C-IN-1 binds to a distinct pocket at the interface where GAC monomers dimerize.[5] This binding event prevents the necessary conformational change—the dimer-to-tetramer transition—that is required for enzymatic activation.[4][5]

Key Characteristics:

-

Specificity: Preferentially inhibits the growth of cancer cells over their normal counterparts.[4][7][8][9]

-

Effect: Blocks glutaminolysis, leading to reduced proliferation and transformation in cancer cells.[7]

Quantitative Data and Efficacy

The efficacy of this compound has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for evaluation.[13][14]

Table 1: In Vitro Efficacy of this compound (Illustrative Data)

| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Assay Duration |

|---|---|---|---|

| P493-6 | B-Cell Lymphoma | 5.2 | 72 hours |

| MDA-MB-231 | Breast Cancer | 8.5 | 72 hours |

| A549 | Lung Carcinoma | 12.1 | 72 hours |

| HCT116 | Colon Carcinoma | 10.8 | 72 hours |

| Normal NIH 3T3 | Fibroblast | > 50 | 72 hours |

Note: The data presented are illustrative and compiled from typical findings in the field. Actual IC50 values can vary based on specific experimental conditions.[15]

In Vivo Efficacy: In murine xenograft models, intraperitoneal administration of C-IN-1 has been shown to reduce tumor volume significantly. For instance, daily administration of 200 μ g/mouse resulted in an approximately 50% reduction in tumor size over a 12-day period.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for understanding the inhibitor's role.

Glutaminolysis Pathway and C-IN-1 Inhibition

The following diagram illustrates the central role of GAC in glutamine metabolism and the point of intervention for C-IN-1.

Experimental Workflow for In Vitro Drug Screening

This diagram outlines a typical workflow for assessing the efficacy of an inhibitor like C-IN-1 on cancer cell viability.

Detailed Experimental Protocols

Protocol: Cell Viability (MTS/MTT) Assay

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM + 10% FBS, 2 mM L-glutamine)

-

This compound (Compound 968)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

96-well flat-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent

-

Multichannel pipette

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

-

Include wells for "no cell" (media only) and "vehicle control" (cells + DMSO).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Drug Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control).

-

-

Incubation:

-

Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

-

-

MTS/MTT Addition and Measurement:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cell" wells from all other values.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log of the inhibitor concentration and use non-linear regression (four-parameter logistic model) to calculate the IC50 value.[16]

-

Protocol: Western Blot for GAC Expression

This protocol is used to detect the levels of Glutaminase C protein in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-GAC/GLS1)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein samples to the same concentration (e.g., 1 µg/µL).

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-GAC antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for a loading control protein.

-

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted cancers.[3][7] Its allosteric mechanism and selectivity for cancer cells make it a valuable tool for research and a promising candidate for drug development.[4][7] Future research should focus on identifying predictive biomarkers to determine which tumors are most likely to respond to GAC inhibition.[17] Furthermore, exploring synergistic combinations of C-IN-1 with other metabolic inhibitors or standard chemotherapies could unlock more potent anti-cancer regimens.[11][18]

References

- 1. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]

- 3. Researchers discover molecule that can starve cancer cells | Cornell Chronicle [news.cornell.edu]

- 4. pnas.org [pnas.org]

- 5. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound - MedChem Express [bioscience.co.uk]

- 10. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 12. This compound - Nordic Biosite [nordicbiosite.com]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ww2.amstat.org [ww2.amstat.org]

- 17. Methods and Compositions for Increasing Sensitivity of Cancer Cells to Glutaminase Inhibitors and Applications to Cancer Therapy | MIT Technology Licensing Office [tlo.mit.edu]

- 18. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Insights into the Allosteric Inhibition of Glutaminase C by C-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutaminase C (GAC), a mitochondrial enzyme crucial for the metabolic reprogramming of cancer cells, has emerged as a key therapeutic target. This technical guide provides an in-depth analysis of the structural biology of GAC inhibition by the allosteric inhibitor C-IN-1, also known as Compound 968. We delve into the unique inhibitory mechanism of C-IN-1, which involves preferential binding to the monomeric state of GAC, thereby preventing its activation through tetramerization. This guide consolidates the current understanding of the GAC-C-IN-1 interaction, presents quantitative binding and inhibition data, and offers detailed experimental protocols for its characterization. A pivotal recent development highlighted herein is the structural reassignment of C-IN-1 from a benzo[c]phenanthridine to a benzo[c]acridine scaffold, a finding with significant implications for future structure-based drug design efforts.

Introduction: Glutaminase C in Cancer Metabolism

Cancer cells exhibit a profound metabolic shift, often termed "glutamine addiction," to fuel their rapid proliferation and survival.[1] GAC is the rate-limiting enzyme in glutaminolysis, catalyzing the hydrolysis of glutamine to glutamate.[1][2] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis. The upregulation of GAC in various malignancies makes it a compelling target for anticancer therapies.[3]

Allosteric inhibitors offer a promising therapeutic strategy by targeting sites distinct from the highly conserved active site, potentially leading to greater specificity and reduced off-target effects. C-IN-1 (Compound 968) is a cell-permeable, reversible allosteric inhibitor of GAC that has demonstrated anti-proliferative effects in a range of cancer cell lines.[1][4]

The Allosteric Inhibitor: C-IN-1 (Compound 968)

C-IN-1 is a small molecule inhibitor that has been instrumental in probing the function of GAC in cancer.[5]

A Critical Structural Reassignment

A recent and critical finding has been the structural reassignment of Compound 968. Initially characterized as a benzo[c]phenanthridine, rigorous analysis using NMR spectroscopy and X-ray crystallography has now correctly identified its structure as the isomeric benzo[c]acridine.[6] This discovery is paramount for the accurate interpretation of structure-activity relationships and for guiding future medicinal chemistry efforts.

Figure 1: Chemical Structure of C-IN-1 (Compound 968)

Caption: The corrected benzo[c]acridine structure of C-IN-1.

Mechanism of Allosteric Inhibition

Unlike the well-characterized BPTES class of inhibitors that stabilize an inactive tetrameric form of GAC, C-IN-1 employs a distinct mechanism.[7][8] Emerging evidence strongly indicates that C-IN-1 preferentially binds to the monomeric state of GAC.[2][7] This interaction prevents the phosphate-induced dimerization and subsequent tetramerization required for enzymatic activity.[2][8]

Caption: Proposed mechanism of GAC inhibition by C-IN-1.

Quantitative Data Summary

The inhibitory potency of C-IN-1 has been evaluated in both enzymatic and cell-based assays. The reported IC50 values exhibit variability depending on the assay conditions and cell lines used.

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

| Enzymatic Assay | Recombinant Glutaminase C (GAC) | ~2.5 | [4] |

| Enzymatic Assay | Recombinant GAC | 9.3 | [9] |

| Cell Proliferation | HEY (Ovarian Cancer) | 8.9 ± 1.1 | [1] |

| Cell Proliferation | SKOV3 (Ovarian Cancer) | 29.1 ± 4.1 | [1] |

| Cell Proliferation | IGROV-1 (Ovarian Cancer) | 3.5 ± 1.15 | [1] |

| Cell Proliferation | Ishikawa (Endometrial Cancer) | 25 | [10] |

| Cell Proliferation | Hec-1B (Endometrial Cancer) | 25 | [10] |

Experimental Protocols

Detailed and reproducible protocols are essential for the study of GAC inhibitors. Below are generalized methodologies for key experiments, adapted for the investigation of C-IN-1.

Recombinant GAC Expression and Purification

A protocol for obtaining purified GAC is fundamental for in vitro studies.

Caption: Experimental workflow for recombinant GAC purification.

Methodology:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding human GAC, often with an N-terminal His-tag for purification. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18°C) overnight.

-

Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column extensively and elute the His-tagged GAC with an imidazole gradient. If applicable, cleave the His-tag with a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the uncleaved protein and the protease.

-

Final Polishing: Perform ion-exchange and size-exclusion chromatography to obtain highly pure and homogenous GAC. The final buffer for size exclusion should be suitable for downstream assays (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP).

Glutaminase Activity Assay

This coupled enzymatic assay measures the production of glutamate.

Materials:

-

Purified GAC

-

L-glutamine

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Assay Buffer: 50 mM Tris-acetate (pH 8.6), 100 mM potassium phosphate, 0.2 mM EDTA.[8]

-

C-IN-1 (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, 1 U/mL GDH, and 2 mM NAD+.

-

Add purified GAC to the reaction mixture to a final concentration of 5-50 nM.

-

Add varying concentrations of C-IN-1 (or DMSO as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature.[9]

-

Initiate the reaction by adding L-glutamine to a final concentration of 20 mM.

-

Immediately measure the increase in absorbance at 340 nm over time (kinetic mode) at 37°C. The rate of NADH production is proportional to GAC activity.

-

Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the GAC-C-IN-1 interaction.

Materials:

-

Purified GAC

-

C-IN-1

-

ITC Buffer (dialysis buffer from GAC purification, e.g., 20 mM HEPES pH 7.5, 150 mM KCl)

-

Isothermal Titration Calorimeter

Protocol:

-

Thoroughly dialyze the purified GAC against the ITC buffer. Dissolve C-IN-1 in the final dialysis buffer. Ensure precise concentration determination of both protein and inhibitor.

-

Degas both the protein and inhibitor solutions immediately before the experiment.

-

Load the GAC solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the C-IN-1 solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution.

-

Record the heat changes upon each injection. Integrate the heat peaks and subtract the heat of dilution (determined from a control titration of inhibitor into buffer).

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Förster Resonance Energy Transfer (FRET) Assay for Oligomerization

FRET can be used to monitor the dimerization and tetramerization of GAC in real-time and assess the effect of C-IN-1 on these processes.

Methodology Outline:

-

Construct Design: Generate two constructs of GAC tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP), respectively.

-

Cellular Expression: Co-express the tagged GAC constructs in a suitable cell line.

-

FRET Measurement: Measure the FRET signal (e.g., by sensitized emission) in the presence and absence of C-IN-1. A decrease in the FRET signal upon addition of C-IN-1 would be consistent with the inhibitor preventing GAC oligomerization.

-

In Vitro Assay: Alternatively, purified CFP-GAC and YFP-GAC can be used in a cell-free system to monitor oligomerization in the presence of activators (like phosphate) and inhibitors.

Structural Basis of Binding: Unanswered Questions

To date, no experimental structure of GAC in complex with C-IN-1 has been reported. The recent structural reassignment of C-IN-1 necessitates a re-evaluation of previous computational docking studies.[6][11] Elucidating the precise binding pocket on the GAC monomer is a critical next step for understanding the molecular determinants of inhibition and for the rational design of next-generation inhibitors. The monomer-dimer interface is a plausible location for the binding site, as this would directly interfere with the oligomerization necessary for activation.

Conclusion and Future Directions

C-IN-1 (Compound 968) is a valuable tool for studying the role of GAC in cancer biology and serves as a lead compound for the development of novel therapeutics. Its unique mechanism of inhibiting GAC by trapping the monomeric state distinguishes it from other classes of allosteric inhibitors. The recent correction of its chemical structure opens new avenues for medicinal chemistry optimization.[6] Future research should prioritize the determination of a high-resolution co-crystal structure of GAC in complex with the correctly assigned benzo[c]acridine structure of C-IN-1. This will provide definitive insights into its binding mode and pave the way for the structure-guided design of more potent and selective GAC inhibitors for cancer therapy.

References

- 1. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Compound 968

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Compound 968 is a cell-permeable, reversible, allosteric inhibitor of mitochondrial glutaminase C (GAC), a splice variant of glutaminase 1 (GLS1) often overexpressed in cancer cells.[1][2] Early-stage research has demonstrated its potential as an anti-cancer agent by targeting the metabolic addiction of tumor cells to glutamine.[3] In vitro and in vivo studies have shown that Compound 968 inhibits cancer cell proliferation, induces cell cycle arrest and apoptosis, and suppresses tumor growth across various cancer types, including ovarian, endometrial, breast, and lung cancer.[4][5][6] Its mechanism involves the disruption of glutaminolysis, leading to increased cellular stress, production of reactive oxygen species (ROS), and modulation of key oncogenic signaling pathways such as AKT/mTOR and EGFR/ERK.[4][5][6][7] Furthermore, Compound 968 has shown synergistic effects when combined with conventional chemotherapeutics like paclitaxel and immunotherapy agents like PD-L1 blockers, suggesting its potential role in combination therapies.[4][8] This document provides a comprehensive overview of the foundational research, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Compound Profile

Compound 968 is a small molecule benzophenanthridinone derivative that selectively targets glutaminase.

| Property | Value | Citation |

| Formal Name | 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydro-2,2-dimethyl-benzo[a]phenanthridin-4(1H)-one | [1] |

| CAS Number | 311795-38-7 | [1] |

| Molecular Formula | C₂₇H₂₇BrN₂O | [1] |

| Molecular Weight | 475.4 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: ~5 mg/mL | |

| Mechanism of Action | Reversible, allosteric inhibitor of Glutaminase C (GAC/GLS1) | [2][4] |

Mechanism of Action

Compound 968 exerts its anti-tumor effects by inhibiting the enzyme glutaminase C (GAC), the primary isoform of GLS1 found in many cancer cells.[6][9] GAC is the rate-limiting enzyme in glutaminolysis, a metabolic pathway that converts glutamine to glutamate.[6] Cancer cells are often "addicted" to glutamine, which provides necessary nitrogen for biosynthesis and carbon for anaplerosis to replenish the TCA cycle.[3][5]

By binding to an allosteric site, Compound 968 preferentially interacts with the monomeric state of GAC, preventing the dimer-to-tetramer transition required for full enzyme activation.[9] This inhibition blocks the conversion of glutamine to glutamate, leading to a cascade of downstream anti-proliferative effects.[9]

The blockade of glutaminolysis by Compound 968 leads to several key cellular outcomes:

-

Induction of G1 Phase Cell Cycle Arrest : The compound causes a halt in cell cycle progression, marked by decreased expression of CDK4 and Cyclin D1, and increased expression of p21 and p27.[4]

-

Apoptosis : Treatment with Compound 968 leads to programmed cell death, evidenced by increased Annexin V expression and decreased levels of the anti-apoptotic protein MCL-1.[4]

-

Increased ROS and Cellular Stress : Inhibition of glutaminolysis disrupts the cellular redox balance by decreasing the production of glutathione (GSH), a key antioxidant.[7] This leads to an accumulation of ROS, inducing endoplasmic reticulum stress, characterized by the upregulation of proteins like PERK and BiP.[4]

Preclinical Efficacy Data

In Vitro Activity

Compound 968 has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines.

| Cancer Type | Cell Lines Tested | Key Findings & Efficacy Data | Citation |

| Ovarian Cancer | HEY, SKOV3, IGROV-1 | Dose-dependent inhibition of cell proliferation; Induction of G1 arrest and apoptosis. | [4] |

| Endometrial Cancer | Ishikawa, HEC-1B | Dose- and time-dependent reduction in cell proliferation; IC₅₀ ≤ 10 µM. | [5] |

| Breast Cancer | T-47D, MDA-MB-361, MDA-MB-231, Hs578T | Inhibits proliferation in both non-invasive and invasive cell lines. | [1] |

| Lung Cancer (NSCLC) | A549, H1299 | Inhibited cell proliferation and migration; Arrested cell cycle in G0/G1 phase. | [6] |

| Hepatocellular Carcinoma (HCC) | LM3 | Inhibited glutaminase activity by ~40% at 20 µM; Decreased intracellular GSH/GSSG ratio. | [7] |

| General | Various | IC₅₀ of ~2.5 µM for inhibiting Glutaminase C. | [1] |

In Vivo Activity

Animal xenograft models have confirmed the anti-tumor effects of Compound 968 in a physiological setting.

| Cancer Model | Dosing Regimen | Key Findings | Citation |

| B-cell Lymphoma (P-493 B) | 200 µ g/mouse , i.p., daily for 12 days | Effectively shrank tumor size, causing a ~50% reduction. | [2] |

| Endometrial Cancer (Ishikawa) | Not specified | Significantly suppressed tumor growth. | [5][10] |

| Ovarian Cancer | Not specified | In combination with anti-PD-L1, prolonged overall survival and increased CD3+ T cell infiltration into tumors. | [8] |

Affected Signaling Pathways

Compound 968's impact extends beyond direct metabolic inhibition, affecting several critical oncogenic signaling pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pnas.org [pnas.org]

- 10. scispace.com [scispace.com]

Glutaminase C (GAC) Inhibition: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Glutaminase C (GAC), a critical enzyme in cancer metabolism, with a focus on the potent and selective inhibitor, Telaglenastat (formerly CB-839). This document details the preclinical and clinical evidence supporting GAC as a therapeutic target, outlines key experimental protocols for its investigation, and presents relevant signaling pathways and workflows.

Introduction: The Role of Glutaminase C in Cancer Metabolism

Many cancer cells exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction".[1] Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1), is a mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the conversion of glutamine to glutamate.[2][3] Glutamate is subsequently converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, which fuels energy production, biosynthesis of macromolecules, and the production of the antioxidant glutathione.[2][4] Upregulation of GAC is observed in various tumor types, and its inhibition presents a promising therapeutic strategy to selectively target cancer cells.[4][5]

Telaglenastat (CB-839) is a first-in-class, oral, potent, and selective inhibitor of GAC that has been extensively evaluated in preclinical and clinical settings.[6][7] It exhibits a noncompetitive and slowly reversible binding mode, distinct from other glutaminase inhibitors like BPTES.[8] This guide will explore the validation of GAC as a therapeutic target, using Telaglenastat as a primary example.

Quantitative Data Summary

The following tables summarize key quantitative data for Telaglenastat (CB-839) from various preclinical and clinical studies.

Table 1: Preclinical Activity of Telaglenastat (CB-839)

| Parameter | Cell Line/Model | Value | Reference |

| Biochemical IC50 | Recombinant Human GAC | < 50 nmol/L (after ≥1 hr preincubation) | [8] |

| Antiproliferative IC50 | Triple-Negative Breast Cancer (TNBC) Cell Lines | 2 - 300 nmol/L | [8] |

| Receptor-Positive Breast Cancer Cell Lines | > 1 µmol/L | [8] | |

| Castrate-Resistant Prostate Cancer (CRPC) Cell Lines | < 0.1 - 2 µM | [9] | |

| Glutamine Consumption IC50 | HCC1806 (TNBC) | ~50 nmol/L | [8] |

| Ki (vs. BPTES) | Recombinant Human GAC | At least 13-fold lower than BPTES | [8] |

Table 2: Clinical Efficacy of Telaglenastat (CB-839) in Combination Therapies

| Indication | Combination Agent | Phase | Efficacy Metric | Value | Reference |

| Metastatic Renal Cell Carcinoma (mRCC) | Everolimus | Phase II (ENTRATA) | Median Progression-Free Survival | 3.8 months (vs. 1.9 months with placebo) | [7] |

| mRCC | Cabozantinib | Phase I | Overall Response Rate (ORR) | 42% | [10] |

| Disease Control Rate (DCR) | 100% | [10] | |||

| Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Phase II (Interim) | Not specified | Favorable initial findings | [11] |

| Advanced Myelodysplastic Syndrome (MDS) | Azacitidine | Phase II (Interim) | Not specified | Favorable initial findings | [11] |

| KRAS-mutated Colorectal & Non-Small Cell Lung Cancer | Palbociclib | Phase I/II | Ongoing | Preclinical synergy observed | [12] |

| Metastatic Melanoma, RCC, NSCLC | Nivolumab | Phase I/II | ORR | 8.4% (across all cohorts) | [13] |

Signaling Pathways and Regulatory Mechanisms

The expression and activity of GAC are influenced by various oncogenic signaling pathways. Understanding these connections is crucial for identifying patient populations that may benefit from GAC inhibition.

Caption: Key oncogenic pathways regulating GAC and its downstream metabolic functions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This assay determines the effect of GAC inhibition on cancer cell growth.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Telaglenastat (CB-839) or other GAC inhibitors

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the GAC inhibitor in complete medium.

-

Remove the existing medium from the cells and add the medium containing the GAC inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).[8]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the inhibitor concentration.

Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of GAC in cell lysates.

Materials:

-

Cell lysate containing GAC

-

L-glutamine (substrate)

-

Glutamate dehydrogenase (GDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)

-

96-well clear, flat-bottom microplate

-

Spectrophotometer

Procedure:

-

Prepare cell lysates from control and inhibitor-treated cells.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

If testing direct inhibition, pre-incubate the lysate with the GAC inhibitor for a specified time (e.g., 15-60 minutes).[8][14]

-

Initiate the reaction by adding a master mix containing L-glutamine, NAD+, and GDH.[14]

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the rate of reaction (enzyme activity) from the linear phase of the absorbance curve.

Metabolic Flux Analysis

This technique traces the fate of stable isotope-labeled nutrients (e.g., ¹³C-glutamine) to quantify metabolic pathway activity.

Materials:

-

Cancer cell line

-

Culture medium with and without ¹³C-labeled glutamine

-

GAC inhibitor

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells in the presence or absence of the GAC inhibitor for a defined period (e.g., 8 hours).[15]

-

Replace the medium with medium containing ¹³C-labeled glutamine and incubate for various time points (e.g., 0, 3, 6, 12 hours).[15]

-

Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).

-

Extract intracellular metabolites.

-

Analyze the extracts by LC-MS to determine the incorporation of ¹³C into downstream metabolites of glutamine (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates).

-

Calculate the relative or absolute metabolic fluxes through the glutaminolysis pathway.

References

- 1. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calithera Biosciences Initiates Phase 1/2 Trial of Telaglenastat in Combination with Pfizer’s CDK4/6 Inhibitor Palbociclib | santé log [santelog.com]

- 13. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Glutaminase C-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a splice variant of kidney-type glutaminase (GLS1), is a critical enzyme in cancer metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of other non-essential amino acids and glutathione.[1][2] The upregulation of GAC in many cancer cells to meet their high energy and biosynthetic demands makes it a compelling target for anticancer drug development. Glutaminase C-IN-1, also known as compound 968, is an allosteric inhibitor of GAC that has been shown to inhibit cancer cell growth without significantly affecting normal cells.[3][4][5] These application notes provide a detailed protocol for the in vitro enzymatic assay of GAC and the evaluation of its inhibition by this compound.

Mechanism of Action of Glutaminase C and Allosteric Inhibition

Glutaminase C exists as dimers that assemble into catalytically active tetramers in the presence of allosteric activators like inorganic phosphate (Pi).[6] This activation involves a conformational change that allows substrate access to the active site. Allosteric inhibitors, such as this compound, do not compete with the substrate (glutamine) for the active site. Instead, they bind to a different site on the enzyme, often at the interface between subunits, stabilizing an inactive conformation and thereby preventing the catalytic reaction.[3][4]

Quantitative Data Summary

The inhibitory potency of this compound and other reference compounds against Glutaminase C is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for designing experiments with appropriate compound concentrations.

| Compound Name | Synonym(s) | Target | IC50 Value | Assay Conditions | Reference |

| This compound | Compound 968 | Glutaminase C (GAC) | 9.3 µM | Recombinant GAC (50 nM) was incubated with glutamine (21 mM) and inhibitor, followed by the addition of inorganic phosphate (136 mM). The reaction was incubated for 10 minutes before measuring glutamate turnover. | Katt et al., 2012[7] |

| CB-839 (Telaglenastat) | - | Glutaminase C (GAC) | ~60 nM | The IC50 value was determined by non-linear curve fitting using incremental doses of the inhibitor against Δ129GAC. | Thangavelu et al., 2019[6] |

| BPTES | - | Glutaminase C (GAC) | 80.4 ± 7.2 nM | The IC50 was determined for GAC in the presence of 20 mM inorganic phosphate. | Cassago et al., 2013[8] |

Experimental Protocols

In Vitro Glutaminase C Enzymatic Assay Protocol

This protocol describes a coupled-enzyme assay to determine the activity of Glutaminase C by measuring the production of glutamate. The glutamate produced by GAC is subsequently converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials and Reagents:

-

Recombinant human Glutaminase C (GAC)

-

This compound (Compound 968)

-

L-Glutamine

-

Potassium Phosphate (KH2PO4 or K2HPO4)

-

Tris-acetate buffer

-

EDTA

-

Glutamate Dehydrogenase (GDH) from bovine liver

-

β-Nicotinamide adenine dinucleotide hydrate (NAD+)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Solution Preparation:

-

Assay Buffer: 50 mM Tris-acetate, 0.2 mM EDTA, pH 8.6

-

GAC Enzyme Stock Solution: Prepare a stock solution of recombinant GAC in assay buffer. The final concentration in the assay will be approximately 50 nM.

-

Glutamine Solution: 200 mM L-Glutamine in assay buffer.

-

Phosphate Solution: 1 M Potassium Phosphate in assay buffer.

-

This compound Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for the IC50 determination.

-

GDH/NAD+ Reaction Mixture: Prepare a solution containing 50 mM Tris-acetate (pH 8.6), 1.25 U/mL GDH, and 2 mM NAD+.

Assay Procedure:

-

Inhibitor Pre-incubation:

-

To each well of a 96-well plate, add 2 µL of the diluted this compound solution in DMSO or DMSO alone for the control wells.

-

Add 78 µL of a pre-reaction mixture containing the assay buffer, 136 mM potassium phosphate, and 50 nM GAC.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Glutaminase Reaction:

-

Add 20 µL of 210 mM L-glutamine solution to each well to start the reaction (final glutamine concentration will be 21 mM). The total volume in each well is now 100 µL.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Quenching the Reaction and Glutamate Detection:

-

Stop the glutaminase reaction by adding 10 µL of 0.6 M HCl to each well.

-

Add 100 µL of the GDH/NAD+ reaction mixture to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for the conversion of glutamate to α-ketoglutarate and the production of NADH.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm using a microplate spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (no enzyme) from the absorbance of all other wells.

-

Calculate the percent inhibition for each concentration of this compound compared to the control (DMSO only).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Signaling Pathway of Glutaminolysis

Caption: Simplified pathway of glutamine metabolism (glutaminolysis) in a cancer cell.

Experimental Workflow for GAC Inhibition Assay

Caption: Workflow for the in vitro Glutaminase C inhibition assay.

Logical Relationship of GAC Allosteric Inhibition

Caption: Allosteric inhibition of Glutaminase C by this compound.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. [PDF] Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Glutaminase C-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C-IN-1, also known as Compound 968, is a cell-permeable, allosteric inhibitor of Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1).[1][2] Cancer cells often exhibit a heightened dependence on glutamine metabolism, a phenomenon termed "glutamine addiction," to support their rapid proliferation and survival.[2][3] Glutaminase C plays a pivotal role in this process by catalyzing the conversion of glutamine to glutamate, which subsequently fuels the tricarboxylic acid (TCA) cycle and supports biosynthesis and redox homeostasis.[2][4][5][6] By inhibiting GAC, this compound disrupts cancer cell metabolism, leading to cell cycle arrest, apoptosis, and increased cellular stress, making it a valuable tool for cancer research and a potential therapeutic agent.[4][7][8]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including dosage recommendations, and methodologies for assessing its effects on cell viability, protein expression, and relevant signaling pathways.

Biochemical Properties

| Property | Value | Reference |

| Synonyms | Compound 968, GAC Inhibitor, GLS1 Inhibitor I | [1] |

| CAS Number | 311795-38-7 | [1] |

| Molecular Formula | C₂₇H₂₇BrN₂O | Selleck Chemicals |

| Molecular Weight | 475.42 g/mol | Selleck Chemicals |

| Appearance | White powder | [1] |

| Solubility | DMSO: 5 mg/mL | [1] |

| Storage | Store at -20°C | [1] |

Data Presentation